4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile
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Overview
Description
4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexane ring, a quinoxaline core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile typically involves multiple steps:
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Formation of the Difluorocyclohexane Ring: : This step often starts with the fluorination of cyclohexane derivatives. For instance, 4,4-difluorocyclohexanecarboxylic acid can be synthesized from ethyl 4,4-difluorocyclohexanecarboxylate through hydrolysis and subsequent decarboxylation .
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Quinoxaline Core Synthesis: : The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions .
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Coupling Reactions: : The final step involves coupling the difluorocyclohexane derivative with the quinoxaline core. This can be achieved through a nucleophilic substitution reaction, where the carbonyl group of the difluorocyclohexane reacts with the amine group of the quinoxaline under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, or the nitrile group, converting it to an amine.
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Substitution: : The difluorocyclohexane ring can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxylated or aminated derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its quinoxaline core is a common motif in many bioactive molecules, including antibiotics and anticancer agents. The difluorocyclohexane moiety can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In material science, this compound can be used in the development of new polymers and advanced materials. Its unique structural features can impart desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The biological activity of 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile is primarily mediated through its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The difluorocyclohexane ring can enhance binding affinity and selectivity by fitting into hydrophobic pockets of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Difluorocyclohexanecarboxylic acid): Shares the difluorocyclohexane moiety but lacks the quinoxaline core.
2-Oxo-1,3-dihydroquinoxaline-6-carbonitrile: Contains the quinoxaline core and carbonitrile group but lacks the difluorocyclohexane moiety.
Uniqueness
The combination of the difluorocyclohexane ring and the quinoxaline core in 4-(4,4-Difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile imparts unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
4-(4,4-difluorocyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-16(18)5-3-11(4-6-16)15(23)21-9-14(22)20-12-2-1-10(8-19)7-13(12)21/h1-2,7,11H,3-6,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDHFEODQIHFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(=O)NC3=C2C=C(C=C3)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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